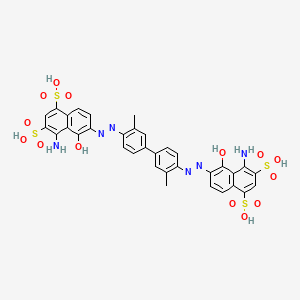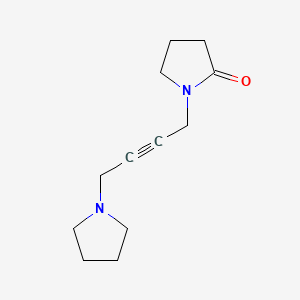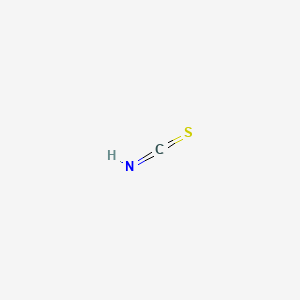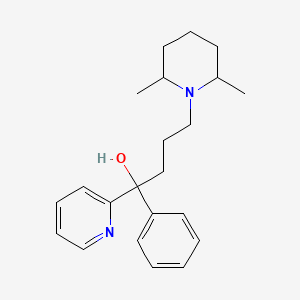
N-(2-Aminoéthyl)nicotinamide
Vue d'ensemble
Description
N-(2-Aminoethyl)nicotinamide, also known as N-(2-Aminoethyl)nicotinamide, is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Aminoethyl)nicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Aminoethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antibactériennes et anti-biofilm
Les dérivés de la nicotinamide, y compris la N-(2-aminoéthyl)nicotinamide, ont été étudiés pour leurs propriétés antibactériennes et anti-biofilm {svg_1}. Ces composés ont montré des résultats prometteurs contre diverses bactéries, notamment des bactéries Gram-positives comme S. aureus et Enterococcus faecalis, et des bactéries Gram-négatives comme E. coli et P. aeruginosa {svg_2}.
Analyses computationnelles
La this compound et ses dérivés ont été étudiés de manière computationnelle {svg_3}. Ces études impliquent l'utilisation de techniques spectrales et d'optimisation à différents niveaux pour examiner les propriétés électroniques de ces composés {svg_4}.
Propriétés antioxydantes
La niacinamide, également connue sous le nom de vitamine B3 et composante du nicotinamide adénine dinucléotide (NAD), a été associée à des rapports NADP/NADPH plus faibles {svg_5}. Cela suggère que son administration pourrait diminuer l'expression et l'activité de la NADPH oxydase, exhibant ainsi des propriétés antioxydantes {svg_6}.
Réparation de l'ADN et réponses au stress
La niacinamide joue un rôle documenté dans la réparation de l'ADN et les réponses au stress cellulaire {svg_7}. Cela pourrait expliquer son rôle dans la longévité cellulaire et l'amélioration de la santé {svg_8}.
Applications thérapeutiques
D'un point de vue thérapeutique, les propriétés intrinsèques de la niacinamide peuvent être appliquées à la gestion de l'acné vulgaris, du mélasma et du psoriasis {svg_9}.
Applications cosméceutiques
La niacinamide a été largement utilisée comme ingrédient anti-âge polyvalent dans les produits de soin de la peau {svg_10}. Il a été démontré qu'elle réduisait significativement le stress oxydatif cutané, l'inflammation et la pigmentation {svg_11}.
Mécanisme D'action
Biochemical Pathways
N-(2-Aminoethyl)nicotinamide is likely involved in the biochemical pathways of nicotinamide, a form of vitamin B3 . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
It is known that the concentrations of nicotinamide, a related compound, in tumors parallel those in the plasma after a short lag . Tumor nicotinamide adenine dinucleotide (NAD) concentrations were elevated by factors of 1.5 and 1.8 following doses of 100 and 500 mg/kg nicotinamide, respectively .
Analyse Biochimique
Biochemical Properties
N-(2-Aminoethyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to horseradish peroxidase, enhancing its efficiency as an anti-inflammatory agent and a drug against bacterial infections . Additionally, N-(2-Aminoethyl)nicotinamide acts as a hydrogen peroxide donor, which can be utilized in the treatment of cocaine addiction . These interactions highlight the compound’s versatility and potential therapeutic applications.
Cellular Effects
N-(2-Aminoethyl)nicotinamide influences various cellular processes and functions. It has been observed to activate the supramolecular complex in nucleic acids, leading to fragmentation and subsequent degradation of the nucleic acid . This activity suggests that N-(2-Aminoethyl)nicotinamide can significantly impact cell signaling pathways, gene expression, and cellular metabolism. Its role as a biomimetic and peroxidase catalyst further underscores its potential in modulating cellular functions.
Molecular Mechanism
The molecular mechanism of N-(2-Aminoethyl)nicotinamide involves several key interactions at the molecular level. It binds to horseradish peroxidase, which increases its efficiency as an anti-inflammatory agent . Additionally, its role as a hydrogen peroxide donor facilitates the activation of the supramolecular complex in nucleic acids, leading to nucleic acid degradation . These interactions highlight the compound’s ability to modulate enzyme activity and influence gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Aminoethyl)nicotinamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of N-(2-Aminoethyl)nicotinamide vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and antibacterial properties . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(2-Aminoethyl)nicotinamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a hydrogen peroxide donor suggests its involvement in oxidative stress-related pathways . Additionally, its interaction with horseradish peroxidase indicates its participation in enzymatic reactions that modulate metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, N-(2-Aminoethyl)nicotinamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
N-(2-Aminoethyl)nicotinamide exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects
Propriétés
IUPAC Name |
N-(2-aminoethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXFTKDETURTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239865 | |
| Record name | SG 1842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-53-7 | |
| Record name | SG 1842 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SG 1842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)

